Erbium-166

Descripción general

Descripción

Erbium-166 is a stable isotope of the rare earth element erbium, which belongs to the lanthanide series of the periodic table. Erbium is characterized by its silvery-white appearance and is known for its optical fluorescent properties, particularly in the form of erbium-doped glasses and crystals. This compound, with an atomic number of 68, is one of the naturally occurring isotopes of erbium and constitutes approximately 33.5% of natural erbium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erbium-166 can be produced through various nuclear reactions. One common method involves the irradiation of natural erbium targets with medium-energy alpha particles. This process can yield this compound along with other isotopes such as thulium-167 and ytterbium-169 . The separation of these isotopes is typically achieved through extraction chromatography using specific resins in nitric acid solutions .

Industrial Production Methods: In industrial settings, this compound is often produced using cyclotron irradiation. The process involves bombarding natural erbium with protons or deuterons, leading to the formation of this compound through nuclear reactions such as ({166}\text{Er}(p,2n){165}\text{Tm} \rightarrow ^{165}\text{Er}) . The resulting this compound is then purified using techniques such as liquid-liquid solvent extraction and ion-exchange methods .

Análisis De Reacciones Químicas

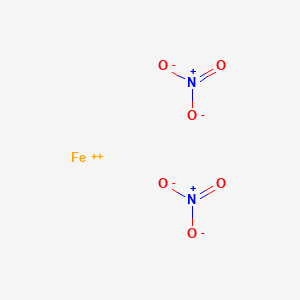

Types of Reactions: Erbium-166, like other isotopes of erbium, primarily undergoes oxidation reactions. When exposed to atmospheric conditions, erbium gradually oxidizes to form erbium(III) oxide (Er(_2)O(_3)) . This reaction can be represented as: [ 4 \text{Er} + 3 \text{O}_2 \rightarrow 2 \text{Er}_2\text{O}_3 ]

Common Reagents and Conditions: The oxidation of erbium typically occurs at room temperature when exposed to air. In aqueous environments, erbium reacts slowly with water to form erbium hydroxide (Er(OH)(_3)) . The reaction with water can be represented as: [ 2 \text{Er} + 6 \text{H}_2\text{O} \rightarrow 2 \text{Er(OH)}_3 + 3 \text{H}_2 ]

Major Products: The primary products of these reactions are erbium(III) oxide and erbium hydroxide. These compounds are significant in various applications, including ceramics and glass coloring .

Aplicaciones Científicas De Investigación

Erbium-166 has a wide range of applications in scientific research and industry:

Chemistry: this compound is used as a dopant in various materials to enhance their optical properties. Erbium-doped fibers are essential components in fiber-optic communication systems, where they serve as amplifiers for long-distance signal transmission .

Biology and Medicine: In the field of nuclear medicine, this compound is utilized in targeted radiotherapy. Its ability to emit low-energy electrons makes it suitable for destroying small tumors and single cells . Additionally, this compound is used in the development of radiopharmaceuticals for diagnostic imaging .

Industry: this compound is employed in the production of high-performance lasers and optical devices. Its unique optical properties make it valuable in the manufacturing of laser components and other photonic devices .

Mecanismo De Acción

The mechanism by which erbium-166 exerts its effects is primarily through its radioactive decay and emission of low-energy electrons. These electrons can cause localized damage to cellular structures, making this compound effective in targeted radiotherapy . The molecular targets of this compound include cellular DNA, where the emitted electrons induce breaks and damage, leading to cell death .

Comparación Con Compuestos Similares

Erbium-165: Another isotope of erbium used in nuclear medicine for its therapeutic properties.

Thulium-167: Produced alongside erbium-166 in nuclear reactions and used in similar applications.

Ytterbium-169: Another rare earth isotope with applications in nuclear medicine.

Uniqueness: this compound is unique due to its stable nature and significant abundance in natural erbium. Its optical properties and ability to emit low-energy electrons make it particularly valuable in both scientific research and industrial applications .

Propiedades

IUPAC Name |

erbium-166 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAHIZSMUZPPFV-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

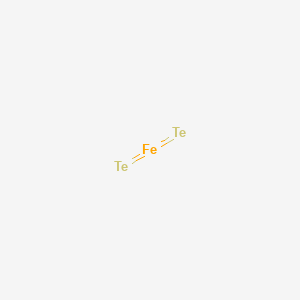

[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[166Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164151 | |

| Record name | Erbium, isotope of mass 166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.930301 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14900-11-9 | |

| Record name | Erbium, isotope of mass 166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014900119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium, isotope of mass 166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.